molecular formula C16H16ClNO2 B2605323 N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide CAS No. 304889-05-2

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide

Cat. No. B2605323
CAS RN: 304889-05-2
M. Wt: 289.76
InChI Key: KDOCSPIJNSLVTM-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide” is a chemical compound that contains a propanamide group attached to a phenyl ring, which is further substituted with a phenoxy group and a 3-chloro-2-methylphenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with a phenoxy group and a 3-chloro-2-methylphenyl group .

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential in combating bacterial infections. It has shown in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. This suggests its potential use in developing new antibacterial agents .

Urease Inhibition

Research indicates that derivatives of this compound can act as potent urease inhibitors . Urease is an enzyme linked to several diseases, including kidney stone formation and peptic ulcers. The inhibition of urease by compounds like N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide could lead to new treatments for these conditions .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of thiazole derivatives. Thiazoles are important in synthesizing pharmaceuticals, and the compound’s role in this process is crucial for the development of new drugs .

Future Directions

The study of this compound could provide interesting insights into its chemical and biological properties. Future research could focus on synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOCSPIJNSLVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-3-phenoxypropanamide

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